molecular formula C17H14N2O3S B11163852 4-[(4-Methyl-1,3-benzothiazol-2-yl)carbamoyl]phenyl acetate

4-[(4-Methyl-1,3-benzothiazol-2-yl)carbamoyl]phenyl acetate

Cat. No.: B11163852
M. Wt: 326.4 g/mol
InChI Key: PBHCPMNEAMAKPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-Methyl-1,3-benzothiazol-2-yl)carbamoyl]phenyl acetate is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

The synthesis of 4-[(4-Methyl-1,3-benzothiazol-2-yl)carbamoyl]phenyl acetate can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring . The reaction conditions typically involve the use of acidic or basic catalysts and may require elevated temperatures. Industrial production methods often employ microwave irradiation or one-pot multicomponent reactions to enhance the efficiency and yield of the synthesis .

Chemical Reactions Analysis

4-[(4-Methyl-1,3-benzothiazol-2-yl)carbamoyl]phenyl acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of 4-[(4-Methyl-1,3-benzothiazol-2-yl)carbamoyl]phenyl acetate involves its interaction with specific molecular targets and pathways. For instance, benzothiazole derivatives are known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Properties

Molecular Formula

C17H14N2O3S

Molecular Weight

326.4 g/mol

IUPAC Name

[4-[(4-methyl-1,3-benzothiazol-2-yl)carbamoyl]phenyl] acetate

InChI

InChI=1S/C17H14N2O3S/c1-10-4-3-5-14-15(10)18-17(23-14)19-16(21)12-6-8-13(9-7-12)22-11(2)20/h3-9H,1-2H3,(H,18,19,21)

InChI Key

PBHCPMNEAMAKPU-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)OC(=O)C

Origin of Product

United States

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